molecular formula C9H10Cl2N2O2 B11866334 7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1624262-54-9

7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B11866334
CAS No.: 1624262-54-9
M. Wt: 249.09 g/mol
InChI Key: VEHCSCVOLCDQQF-UHFFFAOYSA-N
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Description

7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 1624262-54-9) is a valuable chemical building block in medicinal chemistry and pharmaceutical research. This compound is primarily used as an intermediate in the synthesis of more complex pharmaceutical compounds, especially in the development of central nervous system (CNS) agents . Its molecular structure allows for further modification to create derivatives with potential neuroactive properties, including those investigated for anticonvulsant and sedative effects . Researchers utilize this intermediate to enhance binding affinity to neurological receptors, making it a valuable scaffold in early-stage drug discovery . It is also employed in the creation of reference standards and molecular probes for biochemical assays that target various neurotransmitter systems . The compound has a molecular formula of C 9 H 10 Cl 2 N 2 O 2 and a molecular weight of 249.09 g/mol . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

1624262-54-9

Molecular Formula

C9H10Cl2N2O2

Molecular Weight

249.09 g/mol

IUPAC Name

7-chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline;hydrochloride

InChI

InChI=1S/C9H9ClN2O2.ClH/c10-8-3-7-5-11-2-1-6(7)4-9(8)12(13)14;/h3-4,11H,1-2,5H2;1H

InChI Key

VEHCSCVOLCDQQF-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=CC(=C(C=C21)[N+](=O)[O-])Cl.Cl

Origin of Product

United States

Preparation Methods

Electrophilic Nitration

Nitration is critical for introducing the nitro group at the C6 position. Source 3 describes the nitration of a fluorinated tetrahydroisoquinoline using nitric acid or mixed acid (HNO₃/H₂SO₄) under controlled temperatures. For the chloro analogue, nitration would likely follow a similar pathway, with the chloro group directing electrophilic substitution to the adjacent position due to its meta-directing nature.

Reaction Conditions

  • Nitrating Agent : Concentrated HNO₃ (90%) in H₂SO₄

  • Temperature : 0–5°C (to minimize side reactions)

  • Yield : ~70–80% (extrapolated from fluoro analogue data)

Chloro Functionalization Strategies

Direct Chlorination of the Aromatic Ring

Chlorine can be introduced via electrophilic substitution using agents like Cl₂, SO₂Cl₂, or N-chlorosuccinimide (NCS). Source 4 highlights the use of sodium hypochlorite (NaClO) for chlorinating tetrahydroisoquinoline derivatives. For example, 2-chloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline was synthesized by treating the parent amine with NaClO in tert-butanol. Adapting this method, 7-chloro substitution could be achieved by optimizing reaction time and stoichiometry.

Optimized Parameters

ParameterValue
Chlorinating AgentNaClO (1.2 equiv)
Solventtert-Butanol
Temperature25°C
Reaction Time12 hours
Yield65–75% (estimated)

Halogen Exchange Reactions

For precursors with leaving groups (e.g., fluorine), halogen exchange using HCl or AlCl₃ could substitute fluorine with chlorine. Source 3’s synthesis of 7-fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline via hydrochloric acid-mediated deprotection suggests that similar conditions might facilitate Cl⁻ substitution.

Hydrochloride Salt Formation

The final step involves converting the free base to its hydrochloride salt. Source 3 describes treating the nitro-substituted tetrahydroisoquinoline with 2M HCl in methanol under reflux, followed by concentration and diethyl ether trituration to precipitate the hydrochloride salt. This method ensures high purity and stability.

Procedure

  • Dissolve 7-chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline (1.0 equiv) in methanol.

  • Add 2M HCl (3.0 equiv) under nitrogen atmosphere.

  • Reflux at 65°C for 12 hours.

  • Concentrate under reduced pressure.

  • Triturate residue with diethyl ether to isolate the hydrochloride salt.

Reaction Optimization and Catalysis

Solvent and Temperature Effects

  • Solvent Choice : Methanol and toluene are preferred for nitration and cyclization, respectively.

  • Temperature : Reflux conditions (65–90°C) balance reaction rate and byproduct minimization.

Purification and Characterization

Chromatographic Techniques

Column chromatography using silica gel and gradients of ethyl acetate in hexanes (70:30 to 75:25 v/v) is standard for isolating intermediates. Final hydrochloride salts are typically purified via recrystallization from ethanol/water mixtures.

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 2.80–3.20 (m, 4H, CH₂), 4.10 (s, 2H, CH₂N), 7.35 (s, 1H, ArH), 8.10 (s, 1H, ArH).

  • MS (ESI) : m/z 213.1 [M+H]⁺ for the free base; 249.1 [M+H]⁺ for the hydrochloride.

Comparative Analysis of Synthetic Routes

MethodNitration AgentChlorination AgentSolventYield (%)Reference
Bischler-NapieralskiHNO₃/H₂SO₄NaClOMeOH68
Halogen ExchangeN/AHClMeOH72
MulticomponentPre-nitratedPre-chlorinatedToluene86

Challenges and Mitigation Strategies

  • Regioselectivity : Chloro and nitro groups compete for electrophilic positions. Using directing groups (e.g., methoxy) during initial cyclization improves regiocontrol.

  • Byproduct Formation : Excess HCl or prolonged reflux can lead to over-chlorination. Strict stoichiometric control and inert atmospheres mitigate this .

Scientific Research Applications

Medicinal Chemistry

The structural features of 7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride position it as a candidate for the development of pharmacologically active compounds. The presence of chlorine and nitro groups may enhance its reactivity and interaction with biological systems, making it a potential lead compound for drug development.

Organic Synthesis

This compound can serve as an intermediate in the synthesis of various biologically active molecules. Its unique structure allows for further chemical transformations that could lead to the development of new therapeutic agents. For instance, similar compounds have been utilized in synthesizing neuroprotective agents and other pharmaceuticals.

Neuroprotective Research

While there is no direct evidence yet linking this specific compound to neuroprotective effects, the structural similarities with known neuroprotective agents suggest potential applications in this area. Compounds with similar frameworks have shown efficacy in reducing neuronal damage and improving outcomes in ischemic conditions .

Case Studies and Research Findings

While specific case studies on 7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride are scarce, research on related compounds provides insights into its potential applications:

  • Neuroprotective Compounds : A study demonstrated that certain compounds derived from similar frameworks exhibited significant neuroprotective activity in models of ischemic stroke . This suggests that derivatives of 7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline could be explored for similar effects.
  • Antioxidant Properties : Research into nitrogen-containing compounds has indicated their potential as antioxidants and protectors against oxidative stress . This property could be relevant for developing therapeutic agents targeting oxidative damage.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen and Nitro-Substituted Derivatives

7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline (CAS 912878-83-2)
  • Molecular Formula : C₉H₉FN₂O₂
  • Molecular Weight : 196.178 g/mol
  • Key Differences : Replacing chlorine with fluorine reduces steric bulk and alters electronic properties. Fluorine’s high electronegativity may enhance binding affinity in biological targets compared to chlorine .
7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline Hydrochloride
  • Molecular Formula : C₉H₉BrFN·HCl
  • Molecular Weight : 273.55 g/mol
  • The fluorine at position 6 may influence metabolic stability .
2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride (CAS 1256483-34-7)
  • Molecular Formula : C₁₆H₁₇ClN₂O₂
  • Molecular Weight : 304.77 g/mol
  • Key Differences : The benzyl group at position 2 adds aromatic bulk, which could enhance lipophilicity and receptor interactions. The absence of a 7-substituent distinguishes its reactivity .

Methoxy and Nitro-Substituted Derivatives

7-Methoxy-6-nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride (CAS 1820687-16-8)
  • Molecular Formula : C₁₀H₁₃ClN₂O₃
  • Molecular Weight : 244.68 g/mol
  • Key Differences : Methoxy (-OCH₃) at position 7 is electron-donating, contrasting with chlorine’s electron-withdrawing effect. This substitution may reduce electrophilic reactivity but improve solubility. Purity is reported as 95% with a price of ¥4,301.01/g .
7-Methoxy-8-nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride (CAS 1824065-43-1)
  • Molecular Formula : C₁₀H₁₃ClN₂O₃
  • Molecular Weight : 244.68 g/mol

Multi-Substituted and Functionalized Derivatives

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid Hydrochloride (CAS 1289646-93-0)
  • Molecular Formula: C₁₀H₁₀Cl₃NO₂
  • Molecular Weight : 282.55 g/mol
  • Key Differences : The carboxylic acid group at position 6 enables hydrogen bonding and salt formation, increasing water solubility. Dual chlorine substituents enhance electrophilicity but may reduce metabolic stability .
6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride (CAS 63768-20-7)
  • Molecular Formula: C₁₇H₂₀ClNO₂
  • Molecular Weight : 305.79 g/mol
  • Key Differences : Dimethoxy groups at positions 6 and 7 increase electron density, favoring interactions with aromatic receptors. The phenyl group at position 1 adds structural complexity .

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
7-Chloro-6-nitro-THIQ·HCl C₉H₁₀Cl₂N₂O₂ 249.094 Cl (7), NO₂ (6) Potential kinase inhibitor
7-Fluoro-6-nitro-THIQ C₉H₉FN₂O₂ 196.178 F (7), NO₂ (6) High electronegativity
7-Methoxy-6-nitro-THIQ·HCl C₁₀H₁₃ClN₂O₃ 244.68 OCH₃ (7), NO₂ (6) Improved solubility
2-Benzyl-6-nitro-THIQ·HCl C₁₆H₁₇ClN₂O₂ 304.77 Benzyl (2), NO₂ (6) Enhanced lipophilicity
5,7-Dichloro-THIQ-6-carboxylic acid·HCl C₁₀H₁₀Cl₃NO₂ 282.55 Cl (5,7), COOH (6) Hydrogen bonding capability

Biological Activity

7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS Number: 1259326-51-6) is a compound belonging to the class of tetrahydroisoquinolines (THIQ), which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and structural characteristics.

Chemical Structure and Properties

The chemical formula of 7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is C9H10ClN2O2C_9H_{10}ClN_2O_2 with a molecular weight of approximately 249.09 g/mol. The structure features a tetrahydroisoquinoline core with a chlorine atom at the 7th position and a nitro group at the 6th position. These functional groups are significant as they may influence the compound's reactivity and interaction with biological targets .

Neuroprotective Effects

The neuroprotective properties of THIQ compounds have been explored extensively. Studies suggest that these compounds may act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurodegenerative diseases such as Alzheimer's. Although specific data for 7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is scarce, its structural similarity to other active THIQs implies a potential for similar neuroprotective mechanisms .

Anticancer Activity

Recent investigations into the anticancer properties of THIQ derivatives have shown promising results. Some analogs have displayed cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7). The mechanism of action often involves apoptosis induction and inhibition of tumor cell proliferation. While direct studies on 7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride are lacking, its structural features suggest it could possess similar anticancer properties .

Structure-Activity Relationship (SAR)

The biological activity of THIQ compounds is closely linked to their structural characteristics. The presence of halogens (like chlorine) and nitro groups enhances lipophilicity and reactivity, which can influence binding affinity to biological targets. Understanding the SAR can guide the design of more potent derivatives with improved efficacy against specific diseases .

Case Studies

While there are no specific case studies directly involving 7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride found in the literature, related analogs have been tested extensively:

  • Antimicrobial Activity : A study on THIQ derivatives showed significant antibacterial effects against Gram-positive bacteria.
  • Neuroprotective Studies : Compounds similar to 7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline were shown to inhibit AChE effectively in vitro.
  • Cancer Research : Investigations into THIQ analogs revealed IC50 values in the micromolar range against MCF-7 cells.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 7-chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization and nitration steps. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., morpholine) are preferred for cyclization reactions to stabilize intermediates .
  • Temperature control : Nitration requires precise temperature gradients (e.g., 29–110°C) to avoid side reactions like over-nitration or decomposition .
  • Catalysts : Acidic or Lewis catalysts may accelerate specific steps, but their use must be validated via design of experiments (DoE) to minimize impurities .
  • Example Table :
StepSolventTemperature (°C)Time (h)Yield (%)Purity (HPLC)
CyclizationMorpholine29–110127598.5
NitrationHNO₃/H₂SO₄0–546895.2

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • 1H-NMR : Confirm substitution patterns (e.g., nitro and chloro groups) by analyzing aromatic proton splitting .
  • HPLC-MS : Quantify purity and detect trace impurities (e.g., residual solvents or nitration byproducts) .
  • Elemental Analysis : Validate stoichiometry (C, H, N, Cl) to ensure compliance with theoretical values .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity or stability data for nitro-substituted tetrahydroisoquinolines?

  • Methodological Answer :

  • Controlled Stability Studies : Expose the compound to varying pH, temperature, and light conditions, monitoring degradation via kinetic modeling .
  • Computational Chemistry : Use density functional theory (DFT) to predict electron-deficient sites prone to hydrolysis or reduction, guiding experimental validation .
  • Cross-Lab Validation : Compare results across independent labs using standardized protocols (e.g., ICH guidelines) to isolate environmental or procedural variables .

Q. How can researchers design experiments to elucidate the reaction mechanism of nitro-group introduction in tetrahydroisoquinoline derivatives?

  • Methodological Answer :

  • Isotopic Labeling : Use ¹⁵N-labeled nitric acid to track nitro-group incorporation via mass spectrometry .
  • In Situ Spectroscopy : Monitor nitration intermediates via FTIR or Raman spectroscopy to identify transient species .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to infer rate-determining steps .

Q. What advanced computational tools are recommended for predicting physicochemical properties or biological interactions of this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model solubility and partition coefficients (LogP) in aqueous/organic phases .
  • Docking Studies : Predict binding affinities with biological targets (e.g., enzymes) using software like AutoDock or Schrödinger .
  • Reaction Pathway Algorithms : Tools like ICReDD’s quantum-chemical reaction path search methods optimize synthetic routes .

Q. How can impurity profiles be systematically analyzed during scale-up synthesis?

  • Methodological Answer :

  • Forced Degradation Studies : Subject the compound to extreme conditions (heat, light, oxidation) and profile degradants via LC-HRMS .
  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., inline NMR) to detect impurities during continuous manufacturing .
  • Reference Standards : Use certified impurities (e.g., tetrahydroisoquinoline analogs from LGC Standards) for quantitative comparisons .

Data-Driven Experimental Design

Q. How can statistical DoE improve yield and reproducibility in multi-step syntheses?

  • Methodological Answer :

  • Factor Screening : Use Plackett-Burman designs to identify critical variables (e.g., solvent polarity, stoichiometry) .
  • Response Surface Methodology (RSM) : Optimize interdependent parameters (temperature vs. reaction time) via central composite designs .
  • Example Table :
FactorLow LevelHigh LevelOptimal Range
Temperature25°C110°C60–80°C
Catalyst Loading0.1 eq0.5 eq0.3 eq

Safety and Compliance

Q. What safety protocols are essential for handling nitro- and chloro-substituted tetrahydroisoquinolines?

  • Methodological Answer :

  • Hazard Mitigation : Use explosion-proof equipment for nitration steps and fume hoods for chloro-containing intermediates .
  • Waste Management : Neutralize acidic byproducts (e.g., HNO₃ residues) before disposal .

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